5-(3-Ethoxyphenyl)nicotinic acid
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Overview
Description
5-(3-Ethoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is in turn attached to the nicotinic acid moiety. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)nicotinic acid typically involves the reaction of 3-ethoxybenzaldehyde with malonic acid in the presence of a base to form 3-ethoxyphenylacrylic acid. This intermediate is then subjected to a cyclization reaction with ammonia to form the desired nicotinic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, is often achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and cost-effectiveness. it also produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(3-Ethoxyphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors, influencing cellular signaling pathways. It also plays a role in redox reactions, acting as an electron donor or acceptor in various metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to have effects on lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
3-Ethoxybenzoic Acid: Shares the ethoxyphenyl group but lacks the nicotinic acid moiety.
5-Ethyl-2-methylpyridine: A precursor in the industrial synthesis of nicotinic acid derivatives.
Uniqueness
5-(3-Ethoxyphenyl)nicotinic acid is unique due to the presence of both the ethoxyphenyl and nicotinic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
IUPAC Name |
5-(3-ethoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-13-5-3-4-10(7-13)11-6-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZLJQAASBNBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672963 |
Source
|
Record name | 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048273-45-5 |
Source
|
Record name | 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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